molecular formula C11H15NO B15095138 2-(Cyclobutylmethoxy)aniline

2-(Cyclobutylmethoxy)aniline

Cat. No.: B15095138
M. Wt: 177.24 g/mol
InChI Key: KKIACMJRRFLKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutylmethoxy)aniline is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of an aniline group substituted with a cyclobutylmethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)aniline typically involves the nucleophilic substitution of an appropriate aniline derivative with a cyclobutylmethoxy group. One common method is the reaction of 2-nitroaniline with cyclobutylmethanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation for the reduction step is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction produces the corresponding amine .

Scientific Research Applications

2-(Cyclobutylmethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyclobutylmethoxy group and the aniline structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(cyclobutylmethoxy)aniline

InChI

InChI=1S/C11H15NO/c12-10-6-1-2-7-11(10)13-8-9-4-3-5-9/h1-2,6-7,9H,3-5,8,12H2

InChI Key

KKIACMJRRFLKIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.